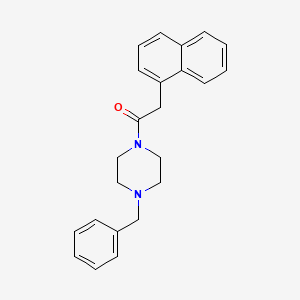

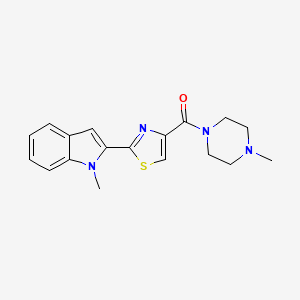

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

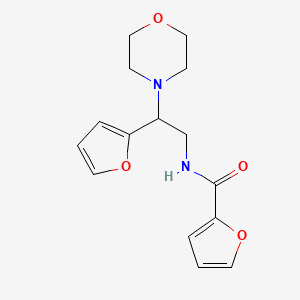

“N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole-2-carboxamides involves several steps . The process is generally high yielding and draws upon readily available building blocks . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

Indole derivatives have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学的研究の応用

Embryo- and Testicular-toxicities of Related Compounds

Methoxyacetate (MAA), a compound related to the methoxyacetyl part of NEIMA, is known for its teratogenic and testicular toxicant properties in experimental animals. MAA's inhibition of histone deacetylase and association with lactate-carrying monocarboxylate transporter expressed in Sertoli and fetal cells suggest a complex interaction with cellular metabolism and epigenetic regulation. These findings highlight the potential of NEIMA-like compounds to affect rapid cell division processes and nucleic acid syntheses, possibly leading to adverse reproductive outcomes (Yamazoe, Yamada, & Mitsumori, 2015).

Pharmacological Properties of Related Compounds

Metoclopramide, a compound with a similar methoxy-N-(2-diethyl-aminoethyl) structure, is used in various gastrointestinal disorders. Its effects on gastric emptying, antiemetic properties, and interactions with the central nervous system provide a framework for understanding how NEIMA might influence similar physiological pathways. The extensive use of metoclopramide in clinical settings underscores the potential medical applications of NEIMA-like compounds, especially in modulating gastrointestinal motility and addressing emesis (Pinder et al., 2012).

Antioxidant Activity in Plant Physiology

Research on melatonin and its derivatives, including compounds with methoxy groups, has revealed their significant role as antioxidants in plants. These compounds can mitigate oxidative stress, suggesting that NEIMA could have applications in enhancing plant health and stress resistance. Understanding the antioxidant capacity of NEIMA-like compounds could lead to their use in agricultural biotechnology to improve crop resilience and productivity (Paredes et al., 2009).

Renal Toxicopathology of Oligonucleotides

The study of 2'-methoxy-ethyl (2'-MOE) modifications in therapeutic oligonucleotides, although not directly linked to NEIMA, offers insights into the renal effects of methoxy-containing compounds. These findings are critical for assessing the safety and therapeutic potential of NEIMA, particularly in the context of developing drug candidates that are both effective and have manageable toxicity profiles (Engelhardt, 2016).

将来の方向性

The future directions for “N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide” and other indole derivatives could involve further investigation of their inhibitory properties and potential applications in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

特性

IUPAC Name |

N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-15-14(18)12-8-10-6-4-5-7-11(10)16(12)13(17)9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQKZHXOEUIPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2809520.png)

![4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2809522.png)

![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809532.png)

![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)